3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
Description
Properties
IUPAC Name |
3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-12(2,10-15)9-14-7-4-11(3-6-13)5-8-14/h11,15H,3-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVUEMXJPKLJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol, also known as 1-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula: C12H24N2O
Molecular Weight: 212.3318 g/mol
CAS Number: 1268521-58-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as a modulator of neurotransmitter receptors or enzymes, influencing pathways related to neuropharmacology and cancer therapy.
Key Mechanisms:
- Receptor Binding: The compound may bind to specific receptors in the central nervous system (CNS) and peripheral tissues, potentially influencing neurotransmission.
- Enzyme Inhibition: It has shown potential as an inhibitor of enzymes involved in critical biological pathways, including acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have suggested that derivatives of piperidine compounds, including this compound, possess antimicrobial properties. For instance:
- Antibacterial Effects: The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth .
- Antifungal Properties: It has also been investigated for antifungal activity against common pathogens .
Antitumor Activity
The compound has demonstrated potential antitumor properties in various studies:
- Cell Line Studies: In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects due to its ability to interact with various biological targets. Key areas of focus include:
- Anticancer Activity : Research has indicated that derivatives of piperidine compounds can exhibit anticancer properties. Studies have shown that the compound may inhibit cancer cell proliferation through specific molecular pathways .
- Neurological Applications : The structural features of this compound suggest potential use in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as anxiety and depression .
Organic Synthesis
As a building block in organic synthesis, this compound plays a crucial role in the development of more complex molecules. Its unique piperidine structure allows for the synthesis of various derivatives that can be utilized in pharmaceuticals and agrochemicals .
Pharmacological Studies
The compound's interaction with neurotransmitter systems has been explored in pharmacological studies. It is believed to modulate the activity of certain receptors, which can lead to enhanced therapeutic effects or reduced side effects in drug formulations .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol:
- Study on Anticancer Properties : A study published in BioRxiv highlighted the compound's ability to inhibit specific cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
- Neurological Impact Assessment : Another research project focused on the compound's effects on neurotransmitter release in neuronal cultures, indicating potential benefits in treating mood disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmaceutical Catalogs
Several piperidine derivatives with overlapping structural motifs have been documented in pharmaceutical catalogs. Key examples include:
N-(4-(2-Aminoethyl)phenyl)-2-(2-aminothiazol-4-yl)acetamide hydrochloride (CAS 2127387-65-7)
- Molecular Formula : C₁₉H₂₃ClN₄OS
- Features: Contains a 2-aminothiazole ring, a known pharmacophore in antibiotics (e.g., cephalosporins). The acetamide and hydrochloride groups enhance water solubility compared to the target compound’s tertiary alcohol.
(1RS)-4-[4-(Hydroxydiphenylmethyl)piperidin-1-yl]-1-[4-(1-methylethyl)phenyl]butan-1-ol (CAS 479035-75-1)
- Molecular Formula: C₃₂H₃₉NO₄
- Features: Bulky hydroxydiphenylmethyl and isopropylphenyl substituents increase lipophilicity (logP ~6.5 estimated), likely enhancing blood-brain barrier penetration. The extended butanol chain contrasts with the target compound’s compact dimethylpropanol group, suggesting differences in binding pocket compatibility .
Physicochemical and Analytical Comparisons
| Property | Target Compound | CAS 2127387-65-7 | CAS 479035-75-1 |
|---|---|---|---|
| Molecular Weight | ~213 g/mol (estimated) | 402.93 g/mol | 501.66 g/mol |
| Key Functional Groups | Tertiary alcohol, primary amine | Acetamide, aminothiazole, HCl salt | Hydroxydiphenylmethyl, isopropyl |
| Solubility | Moderate (alcohol enhances polarity) | High (due to HCl salt) | Low (highly lipophilic) |
| HPLC Retention Time* | Not reported | Not reported | Not reported |
*The target compound’s analog in EP 4 374 877 A2 exhibited an HPLC retention time of 1.25 minutes under SQD-FA05 conditions, suggesting moderate polarity .
Pharmacological Implications
- Aminoethyl Group: Present in both the target compound and CAS 2127387-65-7, this group may enable hydrogen bonding with biological targets. However, the absence of a charged group (e.g., HCl salt) in the target compound could reduce its solubility and bioavailability.
- Lipophilicity: CAS 479035-75-1’s high lipophilicity contrasts with the target compound’s balance of polar (alcohol) and nonpolar (dimethyl) groups, suggesting divergent applications (e.g., CNS vs. peripheral targets).
Q & A
Q. What are the recommended synthetic routes for 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the piperidine ring. For example, nucleophilic substitution reactions (e.g., alkylation of piperidine derivatives with brominated intermediates) are common, followed by reductive amination to introduce the aminoethyl group . Yield optimization may involve adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Purification via column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135 for amine protons), FTIR (to confirm hydroxyl and amine groups), and mass spectrometry (HRMS for molecular ion confirmation). For crystallinity assessment, X-ray diffraction (single-crystal) is ideal if crystals are obtainable . Comparative analysis with spectral databases (e.g., SciFinder or Reaxys) is critical for validation.
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or methanol. Stability tests under varying pH (e.g., 3–9), temperature (4°C to 40°C), and light exposure should be conducted. Store lyophilized samples at –20°C in amber vials to prevent degradation, as tertiary amines and hydroxyl groups may oxidize over time .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., serotonin or dopamine receptors). Focus on the piperidine and aminoethyl moieties, which may act as hydrogen bond donors/acceptors. MD simulations (GROMACS) can assess binding stability over time. Validate predictions with SPR (surface plasmon resonance) or radioligand displacement assays .
Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Conduct ADME assays :
Q. How can impurities or stereoisomers be quantified during synthesis?
- Methodological Answer : Employ HPLC-MS with a C18 column and ion-pairing reagents (e.g., TFA) for separation. Chiral columns (e.g., Chiralpak IA) resolve enantiomers. Quantify impurities against EP/USP reference standards (if available) and validate methods per ICH Q2(R1) guidelines. For trace metals, ICP-MS is recommended .
Q. What in vitro models are suitable for studying its neuropharmacological potential?
- Methodological Answer : Use primary neuronal cultures or SH-SY5Y cell lines to assess neuroprotection, receptor activation, or cytotoxicity. Techniques include:
Q. What are the ecological risks associated with lab-scale disposal?
- Methodological Answer : Follow OECD 301 guidelines for biodegradability testing . Use Daphnia magna acute toxicity assays (EC₅₀) and algae growth inhibition tests. For non-biodegradable waste, incinerate at >850°C with scrubbers to neutralize amine byproducts. Document disposal per REACH regulations .
Data Presentation
Table 1 : Key Physicochemical Properties (Hypothetical Data)
| Property | Value/Method | Reference Technique |
|---|---|---|
| LogP (octanol-water) | 1.8 ± 0.3 | Shake-flask |
| pKa (amine group) | 9.2 ± 0.1 | Potentiometric |
| Melting Point | 142–145°C | DSC |
Table 2 : Common Analytical Challenges and Solutions
| Challenge | Solution |
|---|---|
| Amine oxidation | Add 0.1% BHT to storage buffers |
| Low MS sensitivity | Derivatize with PFPA (pentafluoropropionic anhydride) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
